![molecular formula C9H12N2O B14198892 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine CAS No. 833454-78-7](/img/structure/B14198892.png)
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine is a chemical compound that features a pyridine ring substituted with an oxaziridine moiety
Méthodes De Préparation
The synthesis of 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine typically involves the reaction of pyridine derivatives with oxaziridine precursors under specific conditions. One common method includes the use of a pyridine derivative and an oxaziridine reagent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine moiety can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can convert the oxaziridine ring into amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine involves its interaction with specific molecular targets. The oxaziridine moiety can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of these biological molecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine can be compared with other similar compounds such as:
3-(Pyridin-2-yl)propan-1-ol: This compound features a pyridine ring with a different substituent, leading to different chemical properties and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another pyridine derivative with distinct functional groups, used in different chemical reactions and applications.
The uniqueness of this compound lies in its oxaziridine moiety, which imparts specific reactivity and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
833454-78-7 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(3R)-2-propan-2-yl-3-pyridin-2-yloxaziridine |
InChI |
InChI=1S/C9H12N2O/c1-7(2)11-9(12-11)8-5-3-4-6-10-8/h3-7,9H,1-2H3/t9-,11?/m1/s1 |
Clé InChI |
DBGZHFDWSJDIHF-BFHBGLAWSA-N |
SMILES isomérique |
CC(C)N1[C@H](O1)C2=CC=CC=N2 |
SMILES canonique |
CC(C)N1C(O1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
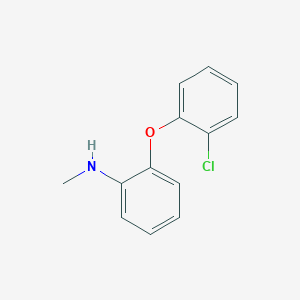

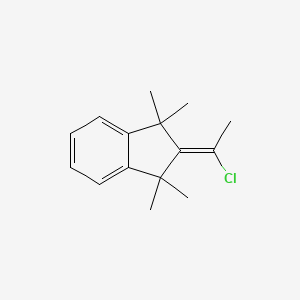
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
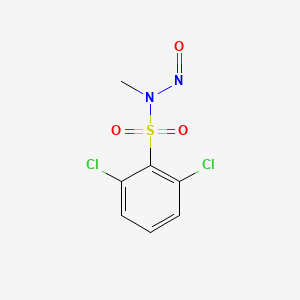
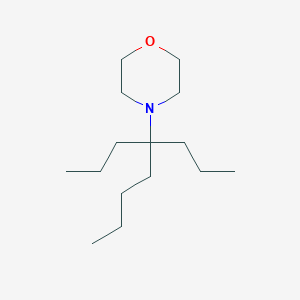
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
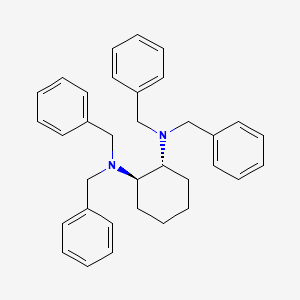
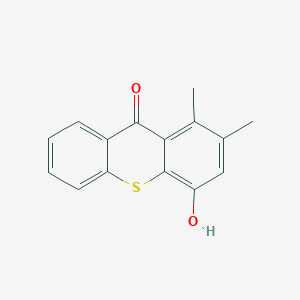
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
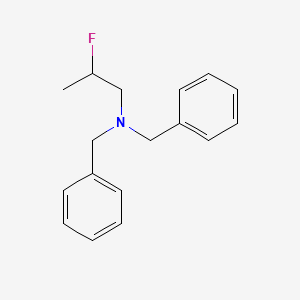
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
